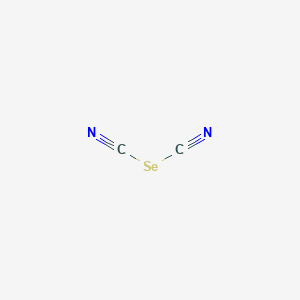

Selenium cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selenium cyanide is a useful research compound. Its molecular formula is C2N2Se and its molecular weight is 131.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Formation of Selenocyanates

Selenium reacts with cyanides to form selenocyanates, which are critical intermediates in both inorganic and biochemical systems:

-

Reaction with Alkali Cyanides :

8KCN+Se8→8KSeCN[1]

Elemental selenium (Se₈) reacts with potassium cyanide (KCN) to yield potassium selenocyanate (KSeCN):This reaction proceeds under mild conditions and is foundational for synthesizing selenocyanate salts.

Decomposition Pathways

Se(CN)₂ and related compounds exhibit pronounced instability:

-

Thermal Decomposition :

2Se(CN)2→2Se+(CN)2↑[4]

Se(CN)₂ decomposes above 185°C, releasing cyanogen gas (C₂N₂) and forming elemental selenium: -

Disproportionation in Solution :

Se3(CN)2→Se(CN)2+Se0[3]

In DMSO, Se₃(CN)₂ undergoes rapid disproportionation:

Structural and Spectroscopic Characterization

Key data from NMR and crystallography:

| Compound | ⁷⁷Se NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Crystal System | Reference |

|---|---|---|---|---|

| Se(CN)₂ | 440.6 | 102.0 | Monoclinic | |

| Se₂(CN)₂ | 261.1 | 104.0 | – | |

| Se₃(CN)₂ (TSD) | 390.7, 261.3 | 102.0, 104.0 | – |

-

Crystal Structure of Se(CN)₂ :

Layers stabilized by secondary Se···N interactions (2.89–3.06 Å) explain its stability in the solid state .

Biochemical Relevance

Selenocyanates participate in selenium metabolism:

-

Rhodanese-Mediated Transfer :

GSSe−+CN−→SeCN−+GSH[2]

The enzyme rhodanese transfers selenium from glutathione perselenide (GSSe⁻) to cyanide, forming selenocyanate (SeCN⁻) in detoxification pathways :

Reactivity with Nucleophiles

Se(CN)₂ reacts with thiols and amines:

-

With Glutathione (GSH) :

Se(CN)2+2GSH→GSSeSG+2HCN[2]

Forms glutathione perselenide (GSSeSG), a key intermediate in selenium delivery :

Computational Insights

MP2-level calculations reveal:

-

Se(CN)₄ Instability :

Se(CN)₄ is thermodynamically unstable (ΔG > 0), favoring reductive decomposition to Se(CN)₂ .

Practical Challenges

Propiedades

Número CAS |

2180-01-0 |

|---|---|

Fórmula molecular |

C2N2Se |

Peso molecular |

131.01 g/mol |

Nombre IUPAC |

cyano selenocyanate |

InChI |

InChI=1S/C2N2Se/c3-1-5-2-4 |

Clave InChI |

NRUPVVPBPCPMPJ-UHFFFAOYSA-N |

SMILES |

C(#N)[Se]C#N |

SMILES canónico |

C(#N)[Se]C#N |

Key on ui other cas no. |

2180-01-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.